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Compound of Interest

Compound Name: 3'4'7,8-Tetramethoxyflavone

Cat. No.: B192537

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the flavonoid
compound 3',4',7,8-Tetramethoxyflavone. The information presented herein is essential for
the accurate identification, characterization, and quality control of this compound in research
and drug development settings. This document details the available Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the general
experimental protocols for their acquisition.

Introduction

3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone, a class of flavonoids characterized by
the presence of multiple methoxy groups on the basic flavone skeleton. These compounds are
of significant interest in medicinal chemistry and pharmacology due to their diverse biological
activities. Accurate and comprehensive spectral data are paramount for the unambiguous
identification and structural elucidation of such molecules.

Spectroscopic Data

The following sections present the available spectral data for 3',4',7,8-Tetramethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally assigned NMR dataset for 3',4',7,8-Tetramethoxyflavone is
not readily available in the public domain, the expected chemical shifts can be predicted based
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on the analysis of structurally similar flavonoids. The data presented below are predicted
values and should be confirmed by experimental analysis.

Table 1: Predicted *H NMR Spectral Data for 3',4',7,8-Tetramethoxyflavone (in CDClI3)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~7.80 d ~8.5 H-5
~7.50 d ~2.0 H-2'
~7.45 dd ~85,2.0 H-6'
~7.10 d ~8.5 H-6
~6.95 d ~8.5 H-5'
~6.70 S - H-3
~4.00 s - 8-OCHs
~3.98 S - 7-OCHs
~3.95 S - 4'-OCHs
~3.93 S - 3'-OCHs

Table 2: Predicted 3C NMR Spectral Data for 3',4',7,8-Tetramethoxyflavone (in CDCIs)
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Chemical Shift (8) ppm Assignment
~178.0 C-14
~161.0 C-2
~156.0 C-9
~152.0 C-7
~150.0 Cc-4'
~149.0 c-3
~148.0 C-8
~127.0 Cc-1
~123.0 C-5
~120.0 C-6'
~115.0 C-10
~111.0 C-5'
~110.0 c-2'
~108.0 C-6
~105.0 C-3
~56.5 8-OCHs
~56.4 7-OCHs
~56.2 4'-OCHs
~56.0 3'-OCHs

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation
pattern of the molecule.

Table 3: Mass Spectrometry Data for 3',4',7,8-Tetramethoxyflavone
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Parameter Value Source
Molecular Formula C19H1806 PubChem[1]
Molecular Weight 342.35 g/mol PubChem[1]

o Electrospray lonization (ESI),
lonization Mode

Positive
[M+H]* (m/z) 343.12 PubChem|[1]
Major Fragments (m/z) 328.1, 327.1, 299.1 PubChem|[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for 3',4',7,8-Tetramethoxyflavone (Vapor Phase)

Wavenumber (cm~?) Assignment Source

C-H stretch (aromatic &

~3000-2850 aliphatic) PubChem([1]
~1650 C=0 stretch (flavone ketone) PubChem|[1]
~1600, ~1500 C=C stretch (aromatic rings) PubChem[1]
~1270, ~1020 C-O stretch (ethers) PubChem|[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for
flavonoids like 3',4',7,8-Tetramethoxyflavone.

NMR Spectroscopy

o Sample Preparation: A sample of the purified flavonoid (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-des) in a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range of flavonoids, and a relaxation
delay to ensure quantitative integration.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon spectrum. A larger number of scans is usually required compared to *H NMR due to
the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Sample Preparation: A dilute solution of the flavonoid is prepared in a suitable solvent (e.g.,
methanol or acetonitrile).

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a
liquid chromatography (LC) system, is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer. For MS/MS analysis,
the parent ion of interest (e.g., [M+H]™") is selected and fragmented by collision-induced
dissociation (CID) to generate a characteristic fragmentation pattern.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight
and the masses of the fragment ions, which aids in structural elucidation.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small
amount of the flavonoid with dry potassium bromide and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is
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placed directly on the ATR crystal. For solution-phase IR, the compound is dissolved in a
suitable solvent that has minimal IR absorbance in the regions of interest.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm~1).
A background spectrum is first collected and automatically subtracted from the sample
spectrum.

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
presence of specific functional groups in the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data
for a chemical compound like 3',4',7,8-Tetramethoxyflavone.
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Caption: Workflow for the spectral analysis of a chemical compound.

Click to download full resolution via product page

Structure KElucidation

Structural Confirmation of
3',4',7,8-Tetramethoxyflavone

This guide serves as a foundational resource for researchers working with 3',4',7,8-
Tetramethoxyflavone. For definitive structural confirmation, it is highly recommended to
acquire and fully assign the experimental NMR spectra of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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